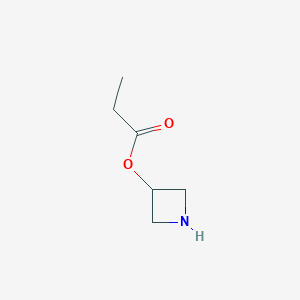![molecular formula C16H14N2O4 B1394803 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid CAS No. 1220027-95-1](/img/structure/B1394803.png)
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid
描述
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid is a complex organic compound that features a quinoline moiety fused with a benzoic acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid typically involves a multi-step process. One common method starts with the preparation of the quinoline moiety, which can be synthesized through the Povarov reaction. This involves the cycloaddition of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The resulting quinoline derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinoline moiety can be oxidized to form quinolinone derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Quinolinone derivatives: Formed through the oxidation of the quinoline moiety.
Substituted benzoic acids: Formed through nucleophilic aromatic substitution reactions.
科学研究应用
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological activity.
相似化合物的比较
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: This compound shares a similar quinoline structure but with different substituents, leading to distinct biological activities.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have a similar core structure but differ in their functional groups and biological properties.
Uniqueness
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid is unique due to its specific combination of a quinoline moiety with a nitrobenzoic acid derivative. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-16(20)12-7-8-14(15(10-12)18(21)22)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHGCGKAWLPAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)




